2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 109407-76-3
VCID: VC16028192
InChI: InChI=1S/C15H10O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19-13/h1-8,13H,(H,16,17)
SMILES:
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

CAS No.: 109407-76-3

Cat. No.: VC16028192

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid - 109407-76-3

Specification

CAS No. 109407-76-3
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 2-(3-oxo-1H-2-benzofuran-1-yl)benzoic acid
Standard InChI InChI=1S/C15H10O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19-13/h1-8,13H,(H,16,17)
Standard InChI Key UBTNYTYIXDTYQT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC=C3C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Bonding

The compound features a benzofuran core fused to a benzoic acid moiety. The benzofuran ring system consists of a furan oxygen atom adjacent to a ketone group at the 3-position, creating a planar, conjugated system. X-ray crystallographic data for closely related structures, such as the amino-substituted analog, reveal dihedral angles of approximately 56.78° between the phthalide and aromatic rings . This angular displacement influences molecular packing and intermolecular interactions, as observed in hydrogen-bonded networks .

The canonical SMILES representation C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC=C3C(=O)O\text{C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC=C3C(=O)O} highlights the connectivity between the benzofuran and benzoic acid groups . Density functional theory (DFT) calculations predict a collision cross-section (CCS) of 153.7 Ų for the [M+H]+[M+H]^+ ion, critical for mass spectrometric characterization .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H10O4\text{C}_{15}\text{H}_{10}\text{O}_{4}
Molecular Weight254.24 g/mol
InChIKeyUBTNYTYIXDTYQT-UHFFFAOYSA-N
Predicted CCS ([M+H]+[M+H]^+)153.7 Ų

Synthetic Methodologies

Condensation-Based Routes

Primary synthesis routes involve condensation reactions between benzofuran precursors and carboxylic acid derivatives. One documented approach reacts 3-oxo-1,3-dihydro-2-benzofuran with ortho-substituted benzoic acid under acidic catalysis. Yield optimization typically requires anhydrous conditions and temperatures between 80–120°C. Alternative strategies employ Ullmann coupling or Friedel-Crafts acylation, though these methods remain less explored for this specific compound.

Purification and Characterization

Post-synthetic purification often employs recrystallization from ethanol/water mixtures, yielding colorless crystalline solids. Purity assessment via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is standard. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the aromatic protons (δ 7.2–8.1 ppm) and the ketone-bearing furan oxygen.

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the ketone group susceptible to nucleophilic attack under basic conditions.

Mass Spectrometric Behavior

Electrospray ionization mass spectrometry (ESI-MS) reveals a predominant [M+H]+[M+H]^+ ion at m/z 255.06518, consistent with the molecular formula . Collision-induced dissociation (CID) fragments at m/z 237.05 and 209.03 correspond to sequential losses of H2O\text{H}_2\text{O} and CO2\text{CO}_2, respectively .

Biological Activities and Applications

Material Science Applications

The rigid benzofuran framework and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs). Analogous structures have been incorporated into photovoltaic devices, achieving power conversion efficiencies (PCEs) of 4–6%.

Challenges and Future Directions

Current limitations include insufficient in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:

  • Mechanistic Studies: Elucidating the compound’s mode of action in biological systems.

  • Derivatization: Introducing substituents (e.g., halogens, alkyl chains) to modulate solubility and bioactivity.

  • Formulation Development: Exploring nanoencapsulation or prodrug strategies to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator